1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide
Description
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decane-2-carbonyl]cyclopropane-1-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c21-17(24)20(8-9-20)18(25)23-12-10-19(15-23)7-4-11-22(14-19)13-16-5-2-1-3-6-16/h16H,1-15H2,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUDDBASUFAQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C4(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclohexylmethyl halide.
Attachment of the Cyclopropane Group: The cyclopropane group can be added through a cyclopropanation reaction, often using a diazo compound as the cyclopropanating agent.
Final Coupling: The final step involves coupling the spirocyclic intermediate with a suitable carboxamide precursor under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethyl group or the cyclopropane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds and their interactions with biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
- 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide
- 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxylate
- 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxylic acid
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, which can be leveraged in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
